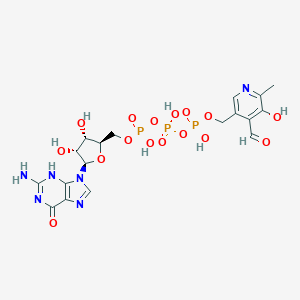
Guanosine triphosphopyridoxal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanosine triphosphopyridoxal (GTPP) is a modified nucleotide that has been gaining attention in the field of biochemical research. It is a derivative of guanosine triphosphate (GTP) that has been modified with pyridoxal phosphate (PLP), a coenzyme that is involved in many biochemical reactions. GTPP has been found to have several unique properties that make it a valuable tool for studying biological systems.
Wirkmechanismus
The mechanism of action of Guanosine triphosphopyridoxal is not well understood, but it is thought to act as a competitive inhibitor of GTP binding to proteins. This may be due to the bulky PLP moiety, which may sterically hinder GTP binding. Guanosine triphosphopyridoxal has also been shown to stabilize the transition state of some enzymatic reactions, which may enhance their catalytic activity.
Biochemische Und Physiologische Effekte
Guanosine triphosphopyridoxal has been shown to have several biochemical and physiological effects. It has been found to stimulate the activity of some enzymes, including the enzyme responsible for the synthesis of cAMP. Guanosine triphosphopyridoxal has also been shown to inhibit the activity of some enzymes, including the enzyme responsible for the breakdown of cAMP. In addition, Guanosine triphosphopyridoxal has been found to have an effect on cellular signaling pathways, including the MAP kinase pathway.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Guanosine triphosphopyridoxal in lab experiments is its ability to bind tightly to proteins. This allows researchers to study protein-nucleotide interactions in great detail. Guanosine triphosphopyridoxal is also relatively easy to synthesize and purify, which makes it a cost-effective tool for studying biological systems. However, one limitation of Guanosine triphosphopyridoxal is that it may not accurately mimic the effects of GTP in vivo, as it has a bulky PLP moiety that may interfere with protein-protein interactions.
Zukünftige Richtungen
There are several future directions for research involving Guanosine triphosphopyridoxal. One area of interest is the development of new methods for synthesizing Guanosine triphosphopyridoxal, which may improve its purity and yield. Another area of interest is the study of Guanosine triphosphopyridoxal in vivo, which may provide insights into its physiological effects. Additionally, Guanosine triphosphopyridoxal may be useful as a therapeutic agent for certain diseases, such as cancer, where abnormal protein-nucleotide interactions play a role.
Synthesemethoden
Guanosine triphosphopyridoxal can be synthesized using a variety of methods, but the most common approach is to enzymatically convert GTP to Guanosine triphosphopyridoxal using PLP as a cofactor. This reaction is catalyzed by the enzyme GTP pyridoxal kinase, which transfers the PLP moiety from pyridoxal phosphate to the GTP molecule. The resulting Guanosine triphosphopyridoxal molecule can then be purified using standard biochemical techniques.
Wissenschaftliche Forschungsanwendungen
Guanosine triphosphopyridoxal has been used extensively in biochemical research as a tool for studying protein-nucleotide interactions. It has been shown to bind tightly to a variety of proteins, including GTPases, which are involved in many cellular processes. Guanosine triphosphopyridoxal has also been used to study the kinetics of enzyme-catalyzed reactions, as it can be used as a substrate for many enzymes.
Eigenschaften
CAS-Nummer |
117643-63-7 |
|---|---|
Produktname |
Guanosine triphosphopyridoxal |
Molekularformel |
C18H23N6O16P3 |
Molekulargewicht |
672.3 g/mol |
IUPAC-Name |
[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methoxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C18H23N6O16P3/c1-7-12(26)9(3-25)8(2-20-7)4-36-41(30,31)39-43(34,35)40-42(32,33)37-5-10-13(27)14(28)17(38-10)24-6-21-11-15(24)22-18(19)23-16(11)29/h2-3,6,10,13-14,17,26-28H,4-5H2,1H3,(H,30,31)(H,32,33)(H,34,35)(H3,19,22,23,29)/t10-,13-,14-,17-/m1/s1 |
InChI-Schlüssel |
LISHDZNOKXJTSF-IWCJZZDYSA-N |
Isomerische SMILES |
CC1=NC=C(C(=C1O)C=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3NC(=NC4=O)N)O)O |
SMILES |
CC1=NC=C(C(=C1O)C=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O |
Kanonische SMILES |
CC1=NC=C(C(=C1O)C=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C3NC(=NC4=O)N)O)O |
Synonyme |
guanosine triphosphopyridoxal |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]-](/img/structure/B55417.png)








![2-[3-Methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid](/img/structure/B55435.png)
